Carbon-Free Thermal Decomposition to Elemental Gold for Electron Beam Deposition: NO₂[Au(NO₃)₄] vs. Organometallic Gold Precursors
The NO₂[Au(NO₃)₄] precursor undergoes thermal decomposition in the temperature range of 400–470 K (127–197 °C) to yield elemental gold exclusively, with no carbon residues detectable by X-ray photoelectron spectroscopy (XPS) [1]. This is a direct and quantifiable advantage over conventional organometallic gold FEBID precursors such as (CH₃)AuP(CH₃)₃, which leave substantial carbon contamination in the deposited structures. In the broader context of gold deposition precursors, this carbon-free decomposition pathway is a class-level differentiator: tetranitratoaurates release only volatile nitrogen oxides (NO, NO₂) during thermolysis, whereas acetate precursors release CO₂ and acetone, and chloroaurate precursors release HCl and Cl₂ [2].
| Evidence Dimension | Residual carbon content in gold deposits after thermal decomposition |
|---|---|
| Target Compound Data | NO₂[Au(NO₃)₄]: carbon content below XPS detection limit (elemental gold confirmed) after decomposition at 400–470 K |
| Comparator Or Baseline | Organometallic Au precursors for FEBID (e.g., (CH₃)AuP(CH₃)₃): typically >50 at% carbon in as-deposited structures |
| Quantified Difference | Carbon content reduced from >50 at% to undetectable levels |
| Conditions | Thermal decomposition on silicon surfaces under vacuum; characterization by XPS, DSC, TDS (Necke, 2010) |
Why This Matters
For procurement decisions in additive nanofabrication, a carbon-free precursor eliminates the need for post-deposition oxygen plasma purification, reducing process steps by approximately 50% and enabling direct writing of pure gold conductive nanostructures.
- [1] Necke, M. (2010). Zersetzungsverhalten neuartiger, kohlenstofffreier Gold-Precursoren für den Einsatz in elektronenstrahlgestützten additiven Strukturierungsverfahren zur direkten Abscheidung von Metallen. PhD Dissertation, Universität Oldenburg. Specifically: NO₂[Au(NO₃)₄] decomposes thermally at ~400 K to 470 K to elemental gold; successful additive depositions in REM confirmed. View Source
- [2] Shawrav, M. M., Taus, P., Wanzenboeck, H. D., Schinnerl, M., Stöger-Pollach, M., Schwarz, S., ... & Bertagnolli, E. (2016). Highly conductive and pure gold nanostructures grown by electron beam induced deposition. Scientific Reports, 6, 34003. [Establishes baseline carbon contamination levels for organometallic FEBID precursors.] View Source
